4-Benzyl-1-(3-azidopropyl)piperidine
Description
4-Benzyl-1-(3-azidopropyl)piperidine is a piperidine derivative functionalized with a benzyl group at the 4-position and a 3-azidopropyl chain at the 1-position. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors. Structural analogs, however, provide insights into its likely properties and applications .
Properties
Molecular Formula |
C15H22N4 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-benzylpiperidine |
InChI |
InChI=1S/C15H22N4/c16-18-17-9-4-10-19-11-7-15(8-12-19)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
InChI Key |
QBSQVLLPSNVSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural Modifications and Functional Groups
The table below compares 4-Benzyl-1-(3-azidopropyl)piperidine with three structurally related compounds:
Key Observations:
- Azide vs. Iodine/Sulfonyl : The azide group in the target compound enables bioorthogonal reactions (e.g., CuAAC click chemistry), whereas the iodobenzylsulfonyl group in ’s compound facilitates radiolabeling for tracking biodistribution .
- Amine/Carboxylate vs. Azide: Benzyl 4-aminopiperidine-1-carboxylate () lacks the azide’s reactivity but includes a carboxylate, enhancing solubility in polar solvents .
Physicochemical Properties
Data for the target compound are extrapolated from analogs:
| Property | This compound (Predicted) | 4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine | Benzyl 4-aminopiperidine-1-carboxylate |
|---|---|---|---|
| Log P (Octanol-Water) | ~3.1 (azide increases hydrophobicity) | ~4.2 (iodine/sulfonyl enhance lipophilicity) | ~1.8 (carboxylate increases polarity) |
| Water Solubility | Low (<1 mg/mL) | Very low (<0.1 mg/mL) | Moderate (~10 mg/mL) |
| Stability | Light-sensitive (azide decomposition) | Radiolytic degradation | Stable under inert conditions |
Notes:
Preparation Methods
Reaction Mechanism and Conditions
4-Benzylpiperidine acts as a nucleophile, attacking the electrophilic carbon in 3-azidopropyl bromide. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with sodium iodide (NaI) as a catalyst to enhance the leaving group’s reactivity. For example:
Optimization and Yield
-
Solvent Selection : DMF or acetone improves reaction rates due to their high polarity.
-
Catalyst : NaI (1.1–1.5 equiv) facilitates bromide-to-iodide exchange, accelerating substitution.
-
Temperature : Reflux conditions (80–100°C) for 5–10 hours yield 70–85% product after purification via silica gel chromatography.
Stepwise Synthesis via Intermediate Halogenation and Azide Substitution
A two-step approach involves introducing a halogenated propyl group followed by azide substitution. This method is advantageous for avoiding handling unstable azido intermediates directly.
Alkylation with 3-Halopropyl Derivatives
4-Benzylpiperidine is first alkylated with 3-bromopropyl or 3-chloropropyl reagents. For instance, 3-bromopropylamine hydrobromide reacts with 4-benzylpiperidine in dichloromethane (DCM) using triethylamine (EtN) as a base:
Protective Group Strategies for Controlled Functionalization
Protective groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) are employed to prevent undesired side reactions during alkylation.
Boc-Protected Intermediate Synthesis
-
Boc Protection : 4-Benzylpiperidine is treated with di-tert-butyl dicarbonate (BocO) in DCM to form Boc-4-benzylpiperidine.
-
Alkylation : The Boc-protated amine reacts with 3-bromopropyl bromide in the presence of NaH or KCO:
-
Azide Substitution and Deprotection : NaN replaces the bromide, followed by Boc removal with trifluoroacetic acid (TFA):
Yield : 60–72% over three steps.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patents highlight scalable methods using cost-effective reagents:
-
Catalytic Hydrogenation : 4-Cyanopyridine is hydrogenated with toluene to form 4-benzylpiperidine, which is subsequently functionalized.
-
Solvent Recycling : Toluene or DMF is recovered via distillation, reducing waste.
-
Safety Protocols : Azide reactions are conducted under inert atmospheres to minimize explosion risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzyl-1-(3-azidopropyl)piperidine, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example, the azide group can be introduced via nucleophilic displacement of a halogenated precursor using sodium azide. Structural confirmation requires ¹H/¹³C NMR to verify regiochemistry and substituent placement, HPLC for purity assessment (>95% peak area), and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What safety precautions are necessary when handling this compound given limited toxicological data?
- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., benzylpiperidine derivatives). Use PPE (nitrile gloves, lab coat, safety goggles), handle in a fume hood , and avoid skin/eye contact. Implement spill protocols using inert adsorbents (e.g., vermiculite). Toxicity screening via in vitro assays (e.g., MTT on HepG2 cells) is advised to establish preliminary hazard profiles .
Q. What are the optimal storage conditions and stability considerations for this compound?
- Methodological Answer : Store at -20°C in amber glass vials under inert gas (argon/nitrogen) to prevent azide degradation. Monitor stability via HPLC every 6 months; degradation products (e.g., amines from Staudinger reactions) should be <5% .
Advanced Research Questions
Q. How does the introduction of the azide group in 4-Benzyl-1-(3-3-azidopropyl)piperidine influence its reactivity and potential for click chemistry applications?
- Methodological Answer : The azide enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis. Kinetic studies (e.g., reaction with bicyclo[6.1.0]nonyne) can quantify cycloaddition efficiency. Monitor reaction progress via FT-IR (disappearance of azide peak at ~2100 cm⁻¹) .
Q. What strategies can resolve contradictions in reported biological activities of benzylpiperidine derivatives across studies?
- Methodological Answer : Address variability using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Compare structural analogs (e.g., fluorinated vs. azide-substituted derivatives) to isolate substituent effects. Meta-analysis of IC₅₀ values across studies with standardized normalization (e.g., % inhibition at 10 µM) .
Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., σ receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of σ-1 receptors (PDB: 5HK1). Validate predictions with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability. Correlate docking scores (ΔG) with experimental IC₅₀ values from radioligand displacement assays .
Q. What in vitro assays are recommended to elucidate the metabolic pathways of this compound in hepatic models?
- Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor for Phase I metabolism. Identify metabolites via LC-HRMS (Q-TOF) with MSE data-independent acquisition. Compare fragmentation patterns to reference libraries. Quantify CYP isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can regioselective functionalization of the piperidine ring be achieved during synthesis?
- Methodological Answer : Employ protecting group strategies (e.g., Boc for secondary amines) to direct alkylation to the 1-position. Use DFT calculations (Gaussian 16) to predict nucleophilic attack sites on intermediates. Verify regiochemistry via NOESY NMR to confirm spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
